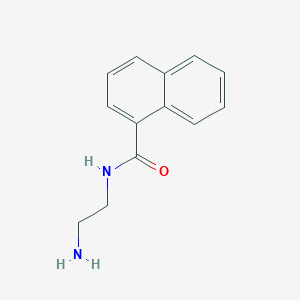

![molecular formula C7H13NO B3090971 Octahydrofuro[2,3-c]pyridine CAS No. 1214875-35-0](/img/structure/B3090971.png)

Octahydrofuro[2,3-c]pyridine

Descripción general

Descripción

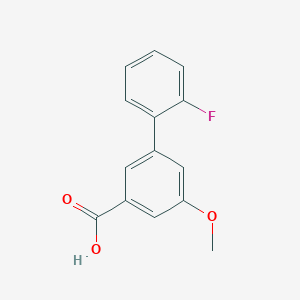

Octahydrofuro[2,3-c]pyridine is a chemical compound with the molecular weight of 127.19 . It is a liquid at room temperature . The IUPAC name for this compound is octahydrofuro[3,4-c]pyridine .

Molecular Structure Analysis

This compound contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.19 .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

Asymmetric Synthesis : Octahydrofuro[2,3-c]pyridine derivatives have been utilized in asymmetric synthesis approaches, particularly in the synthesis of marine natural products like zamamiphidin A. This involves asymmetric Michael addition and intramolecular reactions to construct bicyclic ring systems (Wang et al., 2020).

Coordination Polymers : These compounds are used in the synthesis of coordination polymers, such as [Na2(H2O)8Cu(pydc)2]n, which exhibit unique three-dimensional network structures. These structures are analyzed using single-crystal X-ray diffraction, revealing complex geometries and bonding patterns (Sanotra et al., 2014).

Conformational Studies : Research on this compound derivatives includes exploring their conformational properties. Studies have been conducted on lactone-fused perhydroisoxazolo[2,3-a]pyridines to understand their solid-state and solution conformations, revealing diverse ring conformations and structural variations (Alvarez-Larena et al., 1995).

Safety and Hazards

The safety data sheet for octahydrofuro[2,3-c]pyridine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Octahydrofuro[2,3-c]pyridine is a complex compound with potential biological activities. Similar compounds, such as fused pyridine derivatives, have been found to interact with dna bases such as adenine and guanine , suggesting that this compound may also interact with these targets.

Mode of Action

It has been suggested that the compound may interact with its targets through hydrogen bonding, given the structural similarity of many drugs with dna bases

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial activities . Therefore, it is possible that this compound may also affect similar pathways.

Pharmacokinetics

Similar compounds have been found to have good solubility, polarity, lipophilicity, and hydrogen bonding capacity properties , which could potentially impact the bioavailability of this compound.

Result of Action

It has been suggested that the compound may have antifungal activities, as it has been found to show higher growth inhibition of certain fungi compared to similar compounds .

Análisis Bioquímico

Biochemical Properties

Octahydrofuro[2,3-c]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to bind to certain proteins, potentially affecting their function and stability .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth, differentiation, and apoptosis. By modulating the MAPK pathway, this compound can affect gene expression and cellular metabolism. Studies have also indicated that this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating that its effects are not static and can evolve over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of this compound and its metabolites in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of this compound, determining its localization and accumulation within different cellular compartments. The distribution of this compound can influence its biological activity, as its concentration in specific tissues or organelles may affect its interactions with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. This localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles. The presence of this compound in these compartments can affect its interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAVWIVNHOHLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2C1CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3090955.png)

![[1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate](/img/structure/B3090958.png)

![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-dihexylpyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B3090980.png)